![molecular formula C16H10ClNO4 B529793 N-(4-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B529793.png)
N-(4-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
hCA-IX/XII-IN-4m is a novel selective dual carbonic anhydrase ix and xii inhibitor
Scientific Research Applications
Crystal Structure Analysis
- Structural Analysis : The crystal structures of derivatives of N-(4-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide have been studied, revealing details about their molecular conformations and interactions (Reis et al., 2013).
Antimicrobial Properties
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties. For instance, specific N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides exhibited antimicrobial activity, highlighting their potential in this field (Ukhov et al., 2021).
Cytotoxic and Antioxidant Agents
- Cytotoxic and Antioxidant Effects : Some N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, synthesized using environmentally friendly methods, have shown cytotoxicity against various cancer cell lines and antioxidant activity (Ali et al., 2021).
Synthesis and Properties
- Synthetic Methods and Properties : Research has been conducted on the synthesis of these compounds, investigating their properties and potential applications in various fields. For instance, studies on solvent-free synthesis methods have been explored for environmental benefits (Proença & Costa, 2008).
Application in Molecular Probes
- Molecular Probe Development : These compounds have been used to develop molecular probes for detecting hydroxyl radicals, showing potential in biological and chemical sensing applications (Singh et al., 2008).
properties
Product Name |
N-(4-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide |
---|---|
Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-hydroxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H10ClNO4/c17-10-2-4-11(5-3-10)18-15(20)13-7-9-1-6-12(19)8-14(9)22-16(13)21/h1-8,19H,(H,18,20) |
InChI Key |
RDTRVKLOGKJCJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
hCA-IX/XII-IN-4m |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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